Higher Therapeutic Gain and Lower NNT for 2-Hour Pain Freedom Versus Rimegepant
Ubrogepant 50 mg demonstrated a therapeutic gain of 16.6% over placebo for 2-hour pain freedom, compared to 10% for rimegepant 75 mg [1]. The number needed to treat (NNT) for this endpoint was 6 for ubrogepant 50 mg versus 10 for rimegepant 75 mg [1].
| Evidence Dimension | Therapeutic gain (placebo-subtracted) for pain freedom at 2 hours |
|---|---|
| Target Compound Data | 16.6% (therapeutic gain); NNT = 6 |
| Comparator Or Baseline | Rimegepant 75 mg: 10% (therapeutic gain); NNT = 10 |
| Quantified Difference | 6.6 percentage point absolute advantage in therapeutic gain; NNT advantage of 4 fewer patients treated per one responder |
| Conditions | Pooled analysis of Phase 3 randomized controlled trials (ACHIEVE I and II for ubrogepant; Phase 3 trials for rimegepant); placebo-controlled; moderate-to-severe migraine |
Why This Matters
Lower NNT translates to greater real-world clinical efficiency, requiring fewer treated patients to achieve one pain-free outcome, which directly influences formulary placement and procurement value assessment.
- [1] Rissardo JP, et al. The history and rationale of the development of new drugs for migraine treatment. Arq Neuropsiquiatr. 2023;81(12):1084-1097. Table 4: Pharmacological and efficacy data of gepants. View Source
